molecular formula C13H13BrO B6225979 3-(8-bromonaphthalen-1-yl)propan-1-ol CAS No. 2621935-59-7

3-(8-bromonaphthalen-1-yl)propan-1-ol

Cat. No. B6225979
CAS RN: 2621935-59-7
M. Wt: 265.1
InChI Key:
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Description

3-(8-Bromonaphthalen-1-yl)propan-1-ol, also known as 8-Bromonaphthol, is a synthetic organic compound belonging to the class of naphthols. It is a colorless solid that is soluble in organic solvents and has a wide range of applications in the pharmaceutical and chemical industry. 8-Bromonaphthol has been used as an intermediate in the synthesis of various drugs and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 8-bromonaphthol is not fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory substances. In addition, 8-bromonaphthol may act as an antioxidant, as it has been shown to reduce the activity of the enzyme superoxide dismutase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-bromonaphthol have been studied in several animal models. In mice, 8-bromonaphthol has been shown to reduce inflammation and protect against oxidative damage. In rats, 8-bromonaphthol has been shown to reduce the production of pro-inflammatory substances and protect against oxidative damage. In addition, 8-bromonaphthol has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The use of 8-bromonaphthol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively non-toxic. Additionally, 8-bromonaphthol is soluble in organic solvents, which makes it easy to use in laboratory experiments. However, there are also some limitations to using 8-bromonaphthol in laboratory experiments. For example, 8-bromonaphthol is not very stable and can decompose over time, which can lead to inaccurate results. Additionally, 8-bromonaphthol can be toxic in high concentrations and can be irritating to the skin, eyes, and respiratory tract.

Future Directions

The future directions for 8-bromonaphthol research include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of 8-bromonaphthol and its potential toxicity. Additionally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 8-bromonaphthol. Finally, further research is needed to develop new applications for 8-bromonaphthol, such as its potential use as a dye, pigment, or pharmaceutical.

Synthesis Methods

3-(8-bromonaphthalen-1-yl)propan-1-olhol can be synthesized through a variety of methods. The most common synthesis method is the reaction of 1-bromonaphthalene with 1-bromo-2-propanol in the presence of a base such as potassium hydroxide. This reaction results in the formation of 8-bromonaphthol. Other methods for the synthesis of 8-bromonaphthol include the reaction of 1-bromonaphthalene with 1-bromopropane in the presence of a base, the reaction of 1-bromonaphthalene with 2-propanol in the presence of a base, and the reaction of 1-bromonaphthalene with 1-bromo-2-propanol in the presence of a Lewis acid.

Scientific Research Applications

3-(8-bromonaphthalen-1-yl)propan-1-olhol has been used as an intermediate in the synthesis of various drugs, such as the anti-inflammatory drug naproxen and the anticonvulsant drug gabapentin. It has also been used in the synthesis of a variety of other compounds, such as dyes, pigments, and pharmaceuticals. Additionally, 8-bromonaphthol has been studied for its biochemical and physiological effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(8-bromonaphthalen-1-yl)propan-1-ol involves the conversion of 8-bromonaphthalene to 3-(8-bromonaphthalen-1-yl)propanal, followed by reduction to 3-(8-bromonaphthalen-1-yl)propan-1-ol.", "Starting Materials": [ "8-bromonaphthalene", "propanal", "sodium borohydride", "methanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 8-bromonaphthalene is reacted with propanal in the presence of sodium hydroxide and water to form 3-(8-bromonaphthalen-1-yl)propanal.", "Step 2: 3-(8-bromonaphthalen-1-yl)propanal is reduced using sodium borohydride in methanol to form 3-(8-bromonaphthalen-1-yl)propan-1-ol." ] }

CAS RN

2621935-59-7

Product Name

3-(8-bromonaphthalen-1-yl)propan-1-ol

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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